Aquastatin A

antibacterial enoyl-ACP reductase MRSA

Aquastatin A is a glycosylated fungal depside with a unique polypharmacology profile: it is the only known natural product inhibiting both FabI (IC50 3.2 μM) and FabK (IC50 9.2 μM), providing broad-spectrum anti-Gram-positive activity unmatched by triclosan. It also shows potent, selective PTP1B inhibition (IC50 0.19 μM) with minimal off-target phosphatase activity. Sourcing requires fermentation; avoid class-based substitutions—analogs like Aquastatin C lack FabI activity. Ideal for SAR campaigns targeting the aglycone core, antibacterial discovery against FabK-expressing pathogens, and diabetes/obesity programs.

Molecular Formula C36H52O12
Molecular Weight 676.8 g/mol
CAS No. 153821-50-2
Cat. No. B120116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAquastatin A
CAS153821-50-2
Synonymsaquastatin A
Molecular FormulaC36H52O12
Molecular Weight676.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O
InChIInChI=1S/C36H52O12/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-25(47-36-33(42)32(41)31(40)28(21-37)48-36)20-27(39)30(23)35(45)46-24-17-22(2)29(34(43)44)26(38)19-24/h17-20,28,31-33,36-42H,3-16,21H2,1-2H3,(H,43,44)/t28-,31+,32+,33-,36-/m1/s1
InChIKeyPAQGKQJWHLLQLF-DIARTVEHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aquastatin A (CAS 153821-50-2): Fungal Depside Inhibitor of FabI, PTP1B, and ATPases for Antimicrobial and Metabolic Research


Aquastatin A (CAS 153821-50-2) is a glycosylated heteromeric depside fungal metabolite, originally isolated from Fusarium aquaeductuum [1] and subsequently identified from Sporothrix sp. FN611 and Cosmospora sp. SF-5060 [2]. It is characterized by a C36H52O12 molecular formula with a molecular weight of 676.79 g/mol, comprising an orsellinic acid–corticiolic acid depside core bearing a galactose moiety [3]. Aquastatin A exhibits polypharmacology across three distinct therapeutic target classes: bacterial enoyl-ACP reductase (FabI/FabK), mammalian P-type ATPases (Na⁺/K⁺-ATPase and H⁺/K⁺-ATPase), and protein tyrosine phosphatase 1B (PTP1B).

Why Aquastatin A Cannot Be Replaced by Generic FabI Inhibitors or Other Depside Natural Products


Aquastatin A occupies a unique chemical space that precludes straightforward substitution by other FabI inhibitors or depside-class natural products. Unlike the widely used FabI inhibitor triclosan, which fails against FabK-expressing pathogens such as Streptococcus pneumoniae due to active-site exclusion [1], Aquastatin A demonstrates dual FabI/FabK inhibition, conferring broader antibacterial spectrum [2]. Within its own structural class, the glycosylation state critically determines target engagement: Aquastatin C, a closely related depside, lacks FabI inhibitory activity entirely , while degalactosylation of Aquastatin A preserves anti-FabI/FabK activity but may alter other pharmacological properties [2]. Furthermore, synthetic accessibility differs markedly from simpler FabI inhibitors—Aquastatin A requires fungal fermentation or heterologous expression of a two-gene biosynthetic cluster, creating procurement complexity not shared by small-molecule alternatives [3]. These structural, mechanistic, and sourcing distinctions mandate compound-specific selection rather than class-based substitution.

Aquastatin A Quantitative Differentiation Evidence: Comparator-Based Activity Profiles for Procurement Decisions


Aquastatin A Dual FabI/FabK Inhibition vs. Triclosan FabI-Only Activity

Aquastatin A inhibits both the FabI isoform of Staphylococcus aureus (IC50 = 3.2 μM) and the FabK isoform of Streptococcus pneumoniae (IC50 = 9.2 μM) [1], whereas triclosan—the most clinically established FabI inhibitor—is inactive against FabK due to active-site loop exclusion [2]. This dual-inhibition profile distinguishes Aquastatin A from the FabI-selective triclosan class.

antibacterial enoyl-ACP reductase MRSA

Aquastatin A vs. Exophillic Acid: Quantitative Comparison of HIV-1 Integrase Strand Transfer Inhibition

In a direct head-to-head evaluation of fungal metabolites against HIV-1 integrase strand transfer activity, Aquastatin A (IC50 = 50 μM) demonstrated 1.36-fold higher potency than the structurally related comparator exophillic acid (IC50 = 68 μM) [1].

HIV integrase antiviral

Aquastatin A PTP1B Selectivity Over TCPTP vs. Non-Selective PTP Inhibitor Baselines

Aquastatin A inhibits PTP1B with an IC50 of 0.19 μM and demonstrates competitive inhibition kinetics [1]. Critically, it exhibits selective inhibition toward PTP1B over TCPTP, SHP-2, LAR, and CD45 [1], addressing a major limitation of many PTP1B inhibitors that suffer from TCPTP cross-reactivity and associated toxicity [2].

diabetes obesity PTP1B selectivity

Aquastatin A vs. Degalactosylated Aquastatin A: Sugar Moiety Not Required for FabI/FabK Inhibition

Direct comparison of Aquastatin A with its degalactosylated derivative reveals that removal of the galactose moiety does not affect FabI inhibition (IC50 = 3.2 μM vs. 3.4 μM) or FabK inhibition [1]. Antibacterial activity against S. aureus and MRSA (MIC = 16–32 μg/mL) is similarly preserved [1]. This establishes that the depside aglycone core alone is sufficient for antibacterial activity.

structure-activity relationship SAR antibacterial glycoside

Aquastatin A vs. Geministatins: Superior Bioactivity of Unsaturated Analogs from Engineered Biosynthesis

Heterologous expression of the aquastatin biosynthetic gene cluster in Aspergillus nidulans produced elevated levels of geministatins bearing Δ15,16 and Δ18,19 double bonds, which exhibit superior bioactivities compared to the parent aquastatins [1]. This establishes Aquastatin A as a biosynthetic platform compound for generating structurally diverse, enhanced-activity analogs through engineered fermentation.

biosynthesis genome mining heterologous expression analog generation

Aquastatin A Mammalian ATPase Inhibition Profile vs. Selective H+/K+-ATPase Inhibitors

Aquastatin A inhibits Na⁺/K⁺-ATPase with an IC50 of 7.1 μM and H⁺/K⁺-ATPase with an apparent IC50 of 6.2 μM [1]. This dual ATPase inhibition profile differs from the proton pump inhibitors (e.g., omeprazole) that selectively target H⁺/K⁺-ATPase, and from cardiac glycosides (e.g., digoxin) that selectively target Na⁺/K⁺-ATPase [2]. The compound was patented for gastric ulcer treatment based on this activity [3].

ATPase ion transport gastric ulcer

Aquastatin A Optimal Application Scenarios Based on Differential Evidence


Broad-Spectrum Antibacterial Screening Against FabK-Expressing Pathogens

Aquastatin A is optimally deployed in antibacterial discovery programs targeting Gram-positive pathogens that express the triclosan-resistant FabK isoform, particularly Streptococcus pneumoniae. The dual FabI/FabK inhibition profile (FabI IC50 = 3.2 μM; FabK IC50 = 9.2 μM) provides a mechanistic basis for broad-spectrum activity that triclosan-based inhibitors cannot achieve [1]. This scenario includes screening against MRSA (MIC = 16–32 μg/mL) as a positive control [1].

PTP1B Inhibitor Lead Identification with Selectivity Over TCPTP

Aquastatin A is appropriate for type 2 diabetes and obesity drug discovery programs requiring PTP1B inhibition with demonstrated selectivity over the highly homologous TCPTP phosphatase. The IC50 of 0.19 μM against PTP1B, combined with competitive kinetics and selectivity over TCPTP, SHP-2, LAR, and CD45, addresses the critical toxicity liability associated with non-selective PTP inhibitors [2].

Fungal Depside SAR Studies Using Aglycone Scaffold Simplification

Medicinal chemistry programs focused on depside natural product optimization should consider Aquastatin A for SAR campaigns. The evidence that degalactosylation does not affect FabI inhibition (IC50 = 3.2 μM vs. 3.4 μM) or antibacterial activity (MIC unchanged) validates the aglycone core as a simplified, synthetically tractable starting point for analog synthesis [1].

Biosynthetic Engineering Platform for Generating Enhanced-Activity Depside Analogs

Industrial biotechnology groups pursuing genome mining and heterologous expression strategies can utilize the aquastatin biosynthetic gene cluster (two genes: NR-PKS and glycosyltransferase) for analog generation. Heterologous expression in A. nidulans produces elevated levels of geministatins with superior bioactivities, establishing a platform for accessing diverse alkyl chain variants (C14, C16, C18) and unsaturated derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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